molecular formula C19H20N4O9 B5164167 2-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3H-imidazo[4,5-c]pyridine;oxalic acid

2-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3H-imidazo[4,5-c]pyridine;oxalic acid

Cat. No.: B5164167
M. Wt: 448.4 g/mol
InChI Key: OBTDZOZKBJORIH-UHFFFAOYSA-N
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Description

2-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3H-imidazo[4,5-c]pyridine;oxalic acid is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring fused with an imidazole ring, which is further substituted with an oxymethyl group and an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3H-imidazo[4,5-c]pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 2-ethyl-6-methylpyridine with an appropriate imidazole derivative under controlled conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction parameters. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another class of imidazopyridines with similar biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as GABA receptor modulators.

    Quinolinyl-pyrazoles: Compounds with a similar fused ring structure and diverse pharmacological properties.

Uniqueness

2-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-3H-imidazo[4,5-c]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O.2C2H2O4/c1-3-11-14(5-4-10(2)17-11)20-9-15-18-12-6-7-16-8-13(12)19-15;2*3-1(4)2(5)6/h4-8H,3,9H2,1-2H3,(H,18,19);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTDZOZKBJORIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)OCC2=NC3=C(N2)C=NC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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